Myricomplanoside
Description
Myricomplanoside (C₂₂H₂₂O₁₃, molecular weight 494.41 g/mol) is a flavonoid glycoside first isolated from Astragalus complanatus (a traditional Chinese medicinal plant) . It is characterized by yellow acicular crystals with a melting point of 255–257°C . Structurally, it features a myricetin aglycone core (a tricyclic flavonol with hydroxyl groups at positions 3', 4', and 5') linked to a glycosidic moiety, contributing to its polarity and solubility in aqueous-organic solvents . This compound is notable for its presence in Semen Astragali Complanati, where it coexists with other flavonoid derivatives like complanatuside, neocomplanatuside, and astragalin . Its biosynthesis is influenced by genetic and environmental factors, as evidenced by its absence in the yellow-leaf gl1 mutant of Lagerstroemia indica, suggesting a role in leaf pigmentation and stress response .
Properties
CAS No. |
123442-26-2 |
|---|---|
Molecular Formula |
C22H22O13 |
Molecular Weight |
494.4 g/mol |
IUPAC Name |
3,5,7-trihydroxy-2-[4-hydroxy-3-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C22H22O13/c1-32-11-2-7(21-19(30)17(28)14-9(25)4-8(24)5-10(14)33-21)3-12(15(11)26)34-22-20(31)18(29)16(27)13(6-23)35-22/h2-5,13,16,18,20,22-27,29-31H,6H2,1H3/t13-,16-,18+,20-,22-/m1/s1 |
InChI Key |
RUJHFBFKZCYVLZ-ROSPJSJWSA-N |
SMILES |
COC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Isomeric SMILES |
COC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Other CAS No. |
123442-26-2 |
Synonyms |
Myricomplanoside; 2-[3-(β-D-Glucopyranosyloxy)-4-hydroxy-5-methoxyphenyl]-3,5,7-trihydroxy-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
Key Observations:
Aglycone Diversity: this compound’s myricetin core provides three hydroxyl groups on the B-ring, enhancing its antioxidant capacity compared to apigenin derivatives (fewer hydroxyl groups) .
Glycosylation Patterns: Unlike rhein-8-O-β-D-glucopyranoside (an anthraquinone glycoside), this compound’s glycosylation occurs on a flavonol, affecting its solubility and bioavailability .
Biosynthetic Regulation: this compound is absent in the gl1 mutant of Lagerstroemia indica, whereas compounds like volkensiflavone are upregulated, suggesting competitive biosynthetic pathways for phenolic compounds .
Pharmacological and Metabolic Comparison
Table 2: Pharmacological and Metabolic Profiles
Key Findings:
Antioxidant Efficacy: this compound’s hydroxylation pattern confers superior radical-scavenging activity compared to apigenin derivatives, as validated by metabolomic profiling .
Mutant-Specific Metabolism: The absence of this compound in the gl1 mutant correlates with reduced antioxidant capacity, while terpenes and alkaloids dominate the mutant’s metabolic profile .
Therapeutic Potential: While this compound is less studied in human systems, its structural analogs like complanatuside show documented hepatoprotective effects, suggesting unexplored synergies .
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